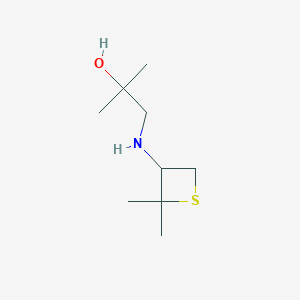![molecular formula C9H11N3O B13016460 (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of an amino group and a hydroxymethyl group in the structure of this compound enhances its potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonia under controlled conditions to introduce the hydroxymethyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)carboxylic acid.
Reduction: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Lacks the amino and hydroxymethyl groups, making it less reactive.
6-Amino-1H-benzimidazole: Lacks the methyl and hydroxymethyl groups, affecting its chemical properties.
(1-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the amino group, altering its biological activity.
Uniqueness
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(6-amino-2-methyl-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-5-11-8-3-7(10)2-6(4-13)9(8)12-5/h2-3,13H,4,10H2,1H3,(H,11,12) |
Clave InChI |
DKAZHOYOJGDNTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2N1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
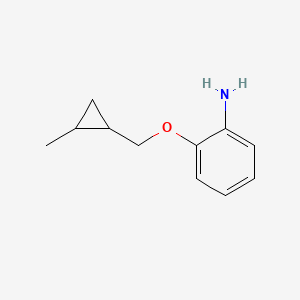
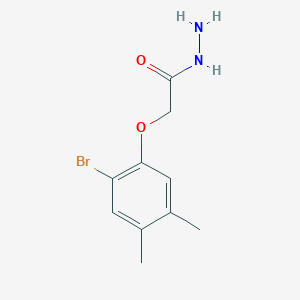
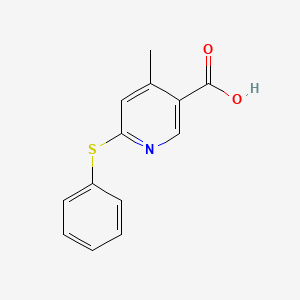
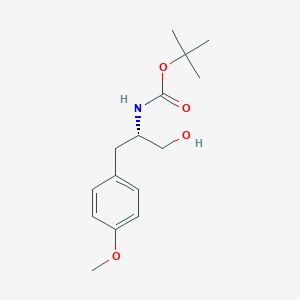
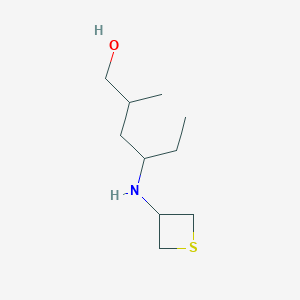

![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)


